(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
Description
The compound (4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a synthetic organic molecule featuring a bipiperidine scaffold linked to a 4-methyl-1,2,3-thiadiazole moiety via a ketone bridge, with a 2-fluorophenoxy substituent.
Properties
IUPAC Name |
[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O2S/c1-14-19(28-23-22-14)20(26)25-10-6-15(7-11-25)24-12-8-16(9-13-24)27-18-5-3-2-4-17(18)21/h2-5,15-16H,6-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZRRCAYCJGXBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)N3CCC(CC3)OC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative efficacy with similar compounds.
Chemical Structure and Properties
The compound features a bipiperidine core linked to a thiadiazole moiety and a fluorophenoxy group. Its molecular formula is with a molecular weight of approximately 388.5 g/mol. The presence of the fluorine atom enhances metabolic stability and lipophilicity, which may improve bioavailability and therapeutic efficacy compared to other halogenated analogs .
Anticancer Activity
Research indicates that thiadiazole derivatives exhibit significant anticancer properties. The incorporation of the 1,2,3-thiadiazole scaffold within the compound has been linked to enhanced cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds demonstrate IC50 values in the range of 2.32 µg/mL to 10.10 µg/mL against MCF-7 and HepG2 cells, indicating potent antiproliferative activity .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Interaction with Biological Targets : The bipiperidine structure may mimic neurotransmitters or other signaling molecules, allowing it to bind effectively to various receptors or enzymes involved in cellular signaling pathways.
- Induction of Apoptosis : Similar thiadiazole compounds have been shown to induce apoptosis in cancer cells through the activation of intrinsic pathways involving caspases and other pro-apoptotic factors .
Comparative Analysis with Similar Compounds
A comparative study of structurally related compounds reveals significant differences in biological activity:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| (4-(2-Chlorophenoxy)-[1,4'-bipiperidin]-1'-yl)(furan-2-yl)methanone | Contains chlorophenoxy group | Moderate anticancer activity |
| (4-(2-Bromophenoxy)-[1,4'-bipiperidin]-1'-yl)(furan-2-yl)methanone | Contains bromophenoxy group | Lower cytotoxicity |
| (4-(2-Methylphenoxy)-[1,4'-bipiperidin]-1'-yl)(furan-2-yl)methanone | Contains methylphenoxy group | Enhanced anti-inflammatory properties |
The unique combination of fluorine substitution in our compound appears to enhance its binding affinity and selectivity towards specific biological targets compared to its chlorinated or brominated counterparts.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of similar thiadiazole-based compounds in various biological contexts:
- Antitumor Efficacy : A study demonstrated that derivatives bearing thiadiazole scaffolds exhibited significant inhibition of tumor growth in vivo models, showcasing their potential as therapeutic agents against solid tumors .
- Anticonvulsant Activity : Another investigation into related compounds revealed promising anticonvulsant properties attributed to structural modifications that enhance receptor binding affinity .
- Antiviral Potential : Thiadiazole derivatives have also shown efficacy against viral infections through mechanisms involving inhibition of viral replication pathways .
Scientific Research Applications
The compound (4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a complex organic molecule with significant potential in various scientific research applications, particularly in pharmacology and medicinal chemistry. This article explores its applications, supported by data tables and case studies.
Pharmacological Studies
The compound has been investigated for its potential pharmacological effects, particularly in the fields of oncology and antimicrobial research.
Anticancer Activity
Research indicates that compounds containing thiadiazole derivatives exhibit promising anticancer properties. A study assessed the cytotoxic effects of related compounds on various cancer cell lines, demonstrating significant activity:
| Compound ID | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 4i | MCF-7 | 2.32 |
| 4e | MCF-7 | 5.36 |
| 4c | HepG2 | 10.10 |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of Bcl-2 family proteins.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Thiadiazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria:
| Compound ID | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 11c | Staphylococcus aureus | 32 |
| 11e | Escherichia coli | 47.5 |
The proposed mechanism involves inhibition of protein synthesis in bacteria.
In Silico Studies
Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling have been employed to predict the biological activities of this compound based on its structural characteristics. These studies can guide further experimental research by identifying potential targets and optimizing lead compounds.
Synthesis and Reaction Pathways
The synthesis of this compound involves multiple steps requiring careful selection of reagents and conditions to achieve high yields and purity. Detailed synthetic pathways are essential for reproducibility in research settings.
Case Study: Anticancer Properties
In a notable study, derivatives similar to this compound were synthesized and tested against various cancer cell lines. One derivative exhibited an IC50 value significantly lower than conventional chemotherapeutics like doxorubicin, highlighting the potential of thiadiazole-containing compounds in cancer treatment.
Case Study: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of structurally related compounds, demonstrating significant antibacterial effects against common pathogens. The introduction of halogen substituents was linked to enhanced activity, providing insights into structure-activity relationships.
Comparison with Similar Compounds
Core Structural Features and Substituent Effects
The compound’s 4-methyl-1,2,3-thiadiazole group is a key feature shared with other bioactive thiadiazole derivatives. For instance, 1,3,4-thiadiazole derivatives are known for antimicrobial and antitumor activities, with substituents like methyl groups enhancing lipophilicity and metabolic stability .
A closely related analog, (4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(1H-indol-6-yl)methanone (CAS 1706075-26-4), replaces the thiadiazole with an indole ring. This substitution alters electronic properties and hydrogen-bonding capacity, which may impact bioavailability or target selectivity .
Comparison with Piperidine/Piperazine-Based Compounds
Compounds featuring piperidine/piperazine scaffolds paired with fluorinated aromatic systems are prevalent in kinase inhibitors and CNS-targeting drugs. For example:
- [4-(4-Methoxyphenyl)piperazin-1-yl]-(piperidin-2-yl)methanone (CAS 1325303-18-1) demonstrates how methoxy and piperazine groups modulate pharmacokinetics .
- 2-(1-(4-amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one (Example 76 in ) highlights the role of fluorophenyl and thiazole groups in enhancing binding affinity to therapeutic targets.
Physicochemical and Bioactivity Trends
While direct data on the target compound are lacking, trends from analogs suggest:
- Lipophilicity : The 4-methyl-thiadiazole and bipiperidine groups likely increase logP compared to polar analogs like indole derivatives.
- Metabolic Stability : Fluorine atoms and rigid heterocycles (e.g., thiadiazole) may reduce oxidative metabolism, extending half-life .
- Bioactivity : Thiadiazoles often exhibit pesticidal or antimicrobial activity, as seen in plant-derived compounds targeting insect physiology (e.g., cuticle penetration) .
Data Table: Structural and Functional Comparison
Research Findings and Limitations
- Synthetic Challenges : The target compound’s bipiperidine-thiadiazole linkage may require multi-step synthesis, as seen in analogous compounds using Suzuki couplings or nucleophilic substitutions (e.g., ) .
- Bioactivity Gaps: While thiadiazole derivatives show insecticidal activity , the fluorophenoxy group’s role in this context remains unexplored.
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing this compound, and how is structural integrity validated?
Answer:
The synthesis typically involves multi-step reactions, including coupling of the bipiperidine core with fluorophenoxy and thiadiazolyl moieties. Key steps include:
- Amide bond formation between activated carboxylic acid derivatives and amine groups under catalysts like HATU or DCC .
- Solvent optimization (e.g., dichloromethane or THF) and temperature control (0–80°C) to minimize side reactions .
Characterization: - NMR spectroscopy (¹H/¹³C) confirms regiochemistry and purity, with specific signals for fluorophenoxy (δ 6.8–7.2 ppm) and thiadiazole protons (δ 2.4–2.6 ppm) .
- HPLC (95% purity at 254 nm) and elemental analysis validate composition, though discrepancies in carbon/hydrogen values may arise due to hygroscopic intermediates .
Basic: Which spectroscopic techniques are critical for confirming the compound’s structural features?
Answer:
- ¹H/¹³C NMR : Identifies electronic environments of fluorophenoxy aromatic protons and bipiperidine methylene groups. Thiadiazole methyl protons appear as singlets (δ 2.4–2.6 ppm) .
- FT-IR : Confirms carbonyl stretching (~1650–1700 cm⁻¹) and C-F bonds (~1100–1200 cm⁻¹) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ≈ 430–450 m/z) .
Advanced: How can researchers resolve contradictions between elemental analysis and spectroscopic data during synthesis?
Answer:
Discrepancies often arise from:
- Hygroscopic intermediates : Residual solvents (e.g., EtOAc) in crystals skew elemental analysis. Drying under high vacuum (24–48 hours) improves accuracy .
- Isomeric impurities : HPLC-MS identifies trace isomers (e.g., regioirregular thiadiazole substitution), requiring column chromatography (silica gel, n-hexane/EtOAC gradient) for purification .
Advanced: What experimental design considerations are critical for structure-activity relationship (SAR) studies?
Answer:
- Analog synthesis : Modify fluorophenoxy substituents (e.g., Cl, OCH₃) or thiadiazole methyl groups to assess bioactivity changes. Use Suzuki-Miyaura coupling for aryl variations .
- Biological assays : Pair with kinase inhibition or cytotoxicity screens (IC₅₀ values) to correlate structural changes with activity. Include positive controls (e.g., staurosporine) .
- Computational modeling : Docking studies (AutoDock Vina) predict binding to targets like PI3Kγ, guiding rational design .
Advanced: How can reaction yields be optimized for large-scale synthesis?
Answer:
- Catalyst screening : Pd(PPh₃)₄ improves coupling efficiency (yield >80%) for bipiperidine-thiadiazole linkages .
- Flow chemistry : Continuous reactors enhance mixing and heat transfer for exothermic steps (e.g., amide bond formation) .
- In-line analytics : Use PAT (Process Analytical Technology) tools like ReactIR to monitor intermediate formation and adjust parameters in real time .
Advanced: What are the limitations in assessing compound stability during prolonged experiments?
Answer:
- Degradation in solution : Thiadiazole rings hydrolyze under acidic conditions (pH <4), requiring buffered solvents (PBS, pH 7.4) for long-term storage .
- Photoinstability : Fluorophenoxy groups degrade under UV light. Use amber glassware and argon blankets during handling .
Advanced: How can conflicting biological activity data from different assays be reconciled?
Answer:
- Assay validation : Cross-validate IC₅₀ values using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) .
- Solubility effects : DMSO stock concentrations >1% may inhibit cellular uptake. Optimize with co-solvents (e.g., cyclodextrins) .
- Metabolic interference : Liver microsome studies identify rapid clearance pathways, guiding structural modifications (e.g., methyl → trifluoromethyl) .
Advanced: What challenges arise in scaling up synthesis, and how are they mitigated?
Answer:
- Purification bottlenecks : Replace column chromatography with recrystallization (ethanol/water) for intermediates .
- Exothermic hazards : Use jacketed reactors and controlled addition rates for Grignard or lithiation steps .
- Regulatory compliance : Track genotoxic impurities (e.g., alkylating agents) via LC-MS/MS and implement QbD (Quality by Design) protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
